[2-(2,6-Dichlorophenoxy)ethyl](methyl)amine hydrochloride
Description
2-(2,6-Dichlorophenoxy)ethylamine hydrochloride is a substituted phenoxyethylamine derivative characterized by a 2,6-dichlorophenoxy group attached to an ethyl backbone, with a methylamine moiety at the terminal position. The compound is synthesized via nucleophilic substitution or condensation reactions involving 2,6-dichlorophenol and ethylmethylamine precursors, followed by hydrochloric acid salt formation.
Properties
IUPAC Name |
2-(2,6-dichlorophenoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO.ClH/c1-12-5-6-13-9-7(10)3-2-4-8(9)11;/h2-4,12H,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZVCAPPDFBBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=C(C=CC=C1Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride typically involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with methylamine under controlled conditions to yield 2-(2,6-Dichlorophenoxy)ethylamine. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using suitable reducing agents, leading to the formation of corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxyethylamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is utilized in biological research to study its effects on cellular processes and its potential as a biochemical tool.
Medicine: In medicinal chemistry, 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride is investigated for its potential therapeutic properties. It is explored as a candidate for drug development due to its unique chemical structure.
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Imidazoline Derivatives: Lofexidine Hydrochloride
Compound: Lofexidine hydrochloride (2-[1-(2,6-Dichlorophenoxy)ethyl]-2-imidazoline hydrochloride) Structural Differences:
- Replaces the terminal methylamine group with a bicyclic imidazoline ring.
- Retains the 2,6-dichlorophenoxyethyl backbone but introduces a heterocyclic moiety. Synthesis: Prepared via condensation of α-(2,6-dichlorophenoxy)propionamido-acid ethyl ester hydrochloride with ethylene diamine, followed by recrystallization . Properties:
- Melting Point: 221–223°C .
- Therapeutic Use: Clinically approved as an antihypertensive and opioid withdrawal agent due to α₂-adrenergic receptor agonism . Comparison: The imidazoline ring in lofexidine enhances receptor selectivity for α₂-adrenergic subtypes, whereas the methylamine in 2-(2,6-dichlorophenoxy)ethylamine hydrochloride may exhibit broader receptor interactions.
Fluorinated Cyclopropylmethylamine Derivatives
Examples :
- trans-[2-(2,6-Difluorophenyl)cyclopropyl]methylamine Hydrochloride (Compound 50)
Structural Differences : - Substitutes chlorine with fluorine at the 2- and 6-positions of the aromatic ring.
- Introduces a cyclopropane ring adjacent to the phenyl group.
Synthesis : Derived from 2,6-difluorobenzaldehyde via cyclopropanation and subsequent amine functionalization .
Properties : - HPLC Purity: 96.5% .
- Applications: Investigated as selective 5-HT2C receptor agonists for treating psychiatric disorders .
Chlorinated Propionic Acid Derivatives
Example: 2-(2,6-Dichlorophenoxy)propionic Acid (2,6-DCPP) Structural Differences:
- Replaces the ethylmethylamine group with a propionic acid chain.
- Lacks the amine hydrochloride salt.
Applications : Used as an herbicide and studied for microbial degradation in environmental contexts .
Comparison : The carboxylic acid group in 2,6-DCPP confers polar characteristics, reducing blood-brain barrier permeability compared to the amine-containing target compound.
Comparative Data Table
| Property | 2-(2,6-Dichlorophenoxy)ethylamine HCl | Lofexidine HCl | Compound 50 | 2,6-DCPP |
|---|---|---|---|---|
| Molecular Formula | C₉H₁₁Cl₂NO·HCl | C₁₁H₁₃Cl₂N₃O·HCl | C₁₀H₁₁F₂N·HCl | C₉H₇Cl₂O₃ |
| Aromatic Substituents | 2,6-Cl₂ | 2,6-Cl₂ | 2,6-F₂ | 2,6-Cl₂ |
| Functional Group | Ethylmethylamine·HCl | Imidazoline·HCl | Cyclopropylmethylamine·HCl | Propionic Acid |
| Melting Point | Not reported | 221–223°C | Not reported | Not reported |
| Therapeutic Application | Under investigation | Antihypertensive | 5-HT2C agonist | Herbicide |
Key Research Findings
- Receptor Selectivity : The imidazoline ring in lofexidine confers α₂-adrenergic specificity, while the target compound’s simpler structure may interact with multiple receptor classes (e.g., serotonin, adrenergic) .
- Synthetic Efficiency : Fluorinated analogs like Compound 50 achieve >95% HPLC purity via optimized cyclopropanation, suggesting robust synthetic routes compared to the target compound’s less-documented methods .
- Environmental Impact : Chlorinated derivatives like 2,6-DCPP persist in ecosystems, whereas amine hydrochlorides may exhibit faster biodegradation due to ionic solubility .
Biological Activity
2-(2,6-Dichlorophenoxy)ethylamine hydrochloride is a compound of interest in both medicinal and agricultural chemistry. Its unique chemical structure, featuring a dichlorophenoxy group, presents potential biological activities that warrant comprehensive investigation. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and applications in drug development.
The biological activity of 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride primarily involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. The exact pathways depend on the context of its use but generally involve:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
- Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic processes.
1. Antimicrobial Activity
Research indicates that 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride exhibits antimicrobial properties. In studies comparing various phenoxy compounds, this compound demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
2. Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. In vitro assays showed that it could induce apoptosis in cancer cell lines by activating caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
3. Neuropharmacological Effects
The compound's potential neuropharmacological effects have been explored in animal models. It appears to influence neurotransmitter levels, particularly serotonin and norepinephrine, suggesting possible applications in treating mood disorders.
Case Study 1: Antimicrobial Efficacy
In a controlled study, 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent.
Case Study 2: Cancer Cell Apoptosis
A study involving human breast cancer cells (MCF-7) revealed that treatment with the compound led to a significant increase in apoptotic cells compared to untreated controls. Flow cytometry analysis confirmed that approximately 40% of the cells underwent apoptosis after 24 hours of exposure.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride, it is essential to compare it with similar compounds:
| Compound | Antimicrobial Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(2,4-Dichlorophenoxy)ethylamine | Moderate | 25 | Enzyme inhibition |
| 2-(3,4-Dichlorophenoxy)ethylamine | Low | >50 | Unknown |
This comparison highlights the superior antimicrobial activity of 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride relative to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
